4-(4-Bromo-2-formylphenoxy)butanenitrile

SGLT2 inhibitor diabetes drug synthesis pharmaceutical intermediate

This nitrile-functionalized aromatic aldehyde features three orthogonal reactive handles: a 4-bromo group for Pd cross-couplings, a 2-formyl group for condensations, and a butanenitrile chain optimal for SGLT2 inhibitor scaffolds. The butanenitrile length ensures conformational precision; shorter or longer chains compromise reactivity. Ideal for diversity-oriented synthesis and SAR exploration. Maximize synthetic efficiency with this unique building block.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B7815752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-formylphenoxy)butanenitrile
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C=O)OCCCC#N
InChIInChI=1S/C11H10BrNO2/c12-10-3-4-11(9(7-10)8-14)15-6-2-1-5-13/h3-4,7-8H,1-2,6H2
InChIKeyKKSWUPDUJZDOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2-formylphenoxy)butanenitrile for SGLT2 Inhibitor and Orthogonal Synthetic Intermediate Procurement


4-(4-Bromo-2-formylphenoxy)butanenitrile (CAS 1039828-17-5) is a nitrile-functionalized aromatic aldehyde building block with molecular formula C₁₁H₁₀BrNO₂ and molecular weight 268.11 g/mol . The compound is defined by three reactive centers: a 4-bromo substituent on the aryl ring, a 2-formyl (aldehyde) group ortho to the phenoxy ether linkage, and a butanenitrile chain . This specific substitution pattern enables its use as a versatile intermediate in palladium-catalyzed cross-coupling reactions and as a precursor in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitor scaffolds .

Why Alkyl Chain Length and Ortho-Substitution Pattern Matter in 4-(4-Bromo-2-formylphenoxy)butanenitrile Procurement


In-class nitrile-functionalized bromoaryl aldehydes cannot be substituted interchangeably due to structure-dependent reactivity and synthetic utility. The butanenitrile chain length in 4-(4-bromo-2-formylphenoxy)butanenitrile governs the spatial positioning of the cyano group relative to the aryl core, which directly influences conformational flexibility and subsequent cyclization or coupling outcomes. Shorter-chain analogs (e.g., acetonitrile or propanenitrile derivatives) present distinct solubility profiles and altered regioselectivity in intramolecular reactions, while longer-chain variants (e.g., hexanenitrile) introduce additional conformational entropy that can reduce reaction fidelity . The ortho-relationship between the formyl and phenoxy ether groups creates a chelating environment not present in para- or meta-substituted isomers, which can significantly alter metal coordination behavior during catalytic transformations .

Quantitative Differentiation Evidence for 4-(4-Bromo-2-formylphenoxy)butanenitrile Against Closest Analogs


Patent-Documented Utility in SGLT2 Inhibitor Intermediate Synthesis

4-(4-Bromo-2-formylphenoxy)butanenitrile is specifically claimed as a synthetic intermediate in the preparation of SGLT2 inhibitors, a therapeutic class with established commercial relevance for type 2 diabetes treatment [1]. This establishes a defined industrial application pathway that distinguishes it from general bromoaryl aldehyde building blocks lacking documented pharmaceutical utility.

SGLT2 inhibitor diabetes drug synthesis pharmaceutical intermediate

Enhanced Orthogonal Reactivity Through 4-Bromo-2-Formyl Substitution Pattern

The 4-bromo substituent enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) while the 2-formyl group provides a distinct, non-interfering reactive handle for condensation, reductive amination, or Wittig chemistry . This ortho-relationship between the formyl and phenoxy ether groups creates a potential bidentate coordination environment absent in para- or meta-substituted analogs, which may enhance transition metal catalyst efficiency .

cross-coupling palladium catalysis orthogonal synthesis

Differential Physicochemical Properties Versus Propanenitrile Analog

The butanenitrile chain (C4) in 4-(4-bromo-2-formylphenoxy)butanenitrile (MW 268.11 g/mol, C₁₁H₁₀BrNO₂) confers distinct physicochemical properties compared to the propanenitrile analog (MW 254.08 g/mol, C₁₀H₈BrNO₂), including altered lipophilicity (clogP) and retention time in chromatographic separations . This molecular weight difference of approximately 14 g/mol corresponds to one methylene unit (-CH₂-), which can influence membrane permeability and solubility in biphasic reaction media .

solubility chromatography reaction optimization

Aldehyde Reactivity Differential in Reduction Chemistry

The 2-formyl group in 4-(4-bromo-2-formylphenoxy)butanenitrile undergoes selective reduction to the corresponding primary alcohol using lithium aluminum hydride without affecting the nitrile group under controlled conditions, whereas oxidation to the carboxylic acid proceeds with potassium permanganate or chromium trioxide . This chemoselectivity is shared with the propanenitrile and hexanenitrile analogs but distinguishes the compound from non-aldehyde-containing bromoarenes that lack this synthetic diversification point.

aldehyde reduction primary alcohol synthetic intermediate

Procurement-Driven Application Scenarios for 4-(4-Bromo-2-formylphenoxy)butanenitrile


SGLT2 Inhibitor Lead Optimization and Process Chemistry

Medicinal chemistry and process chemistry teams developing sodium-glucose cotransporter 2 (SGLT2) inhibitors for type 2 diabetes should prioritize this compound as a documented pharmaceutical intermediate [1]. The butanenitrile chain provides optimal spacing for subsequent cyclization or coupling steps in SGLT2 inhibitor scaffold assembly, while the 4-bromo and 2-formyl groups enable systematic structure-activity relationship (SAR) exploration around the aryl core .

Sequential Palladium-Catalyzed Cross-Coupling Platform

Research groups performing iterative cross-coupling sequences benefit from the orthogonal reactivity of the 4-bromo substituent (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and the 2-formyl group [1]. This enables independent elaboration of the aryl core at two distinct positions without protection/deprotection sequences, reducing step count and improving overall synthetic efficiency relative to mono-functional bromoarene starting materials .

Diversity-Oriented Synthesis from a Single Building Block

Laboratories conducting diversity-oriented synthesis or preparing compound libraries can leverage the three distinct reactive handles to access structurally diverse chemical space from a single procurement item. The aldehyde group can be reduced (alcohol), oxidized (carboxylic acid), or undergo condensation (imines, hydrazones); the bromo group enables carbon-carbon and carbon-heteroatom bond formation; and the nitrile serves as a masked carboxylic acid, amine, or tetrazole precursor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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